molecular formula C7H5NO5 B120594 3-Nitrosalicylic acid CAS No. 85-38-1

3-Nitrosalicylic acid

Cat. No.: B120594
CAS No.: 85-38-1
M. Wt: 183.12 g/mol
InChI Key: WWWFHFGUOIQNJC-UHFFFAOYSA-N
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Description

3-Nitrosalicylic acid (3-NSA; CAS 85-38-1) is a nitro-substituted derivative of salicylic acid with the molecular formula C₇H₅NO₅ (molecular weight 183.12 g/mol). Structurally, it features a hydroxyl group at the 2-position and a nitro group at the 3-position of the benzene ring. It is synthesized via nitration of salicylic acid using nitric and sulfuric acids, yielding a mixture of 3-nitro and 5-nitro isomers, with the former isolated in 30% yield after crystallization .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Nitrosalicylic acid can be synthesized through the nitration of salicylic acid. The process involves the reaction of salicylic acid with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, under controlled temperature conditions. The reaction typically proceeds as follows: [ \text{C}_7\text{H}_6\text{O}_3 + \text{HNO}_3 \rightarrow \text{C}_7\text{H}_5\text{NO}_5 + \text{H}_2\text{O} ]

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where salicylic acid is mixed with nitric acid and sulfuric acid. The reaction mixture is maintained at a specific temperature to ensure complete nitration. After the reaction, the product is purified through crystallization and filtration processes .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the nitro group can be further oxidized to form different products.

    Reduction: The nitro group in this compound can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxyl group in this compound can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products:

Scientific Research Applications

Chemical and Analytical Applications

Corrosion Inhibition:
3-Nitrosalicylic acid has been identified as an effective corrosion inhibitor for metals. Its ability to form a protective layer on metal surfaces helps mitigate corrosion in various environments, making it valuable in industries such as construction and manufacturing .

Electrochemical Studies:
In electrochemistry, 3-NSA serves as a supporting electrolyte in the electrodeposition of materials like pyrrole. This application is crucial for developing conductive polymers and nanostructured materials .

Solubility Studies:
Research has been conducted to evaluate the solubility of this compound in various solvents at different temperatures. Such studies contribute to understanding its behavior in different chemical environments, which is essential for optimizing its use in laboratory settings .

Environmental Applications

Atmospheric Chemistry:
this compound plays a role in atmospheric chemistry, particularly in the study of light-absorbing organic compounds (BrC). Field studies have shown that 3-NSA contributes to light absorption in certain conditions, indicating its potential impact on climate models and air quality assessments .

Biomass Burning Studies:
The compound has been observed as a product of biomass burning and coal combustion. Its presence in particulate matter can be analyzed to assess pollution sources and their contributions to environmental degradation .

Biological Research

Antioxidant Properties:
Preliminary studies suggest that this compound may exhibit antioxidant properties, which could be beneficial in biomedical research. Understanding its mechanisms could lead to applications in developing treatments for oxidative stress-related diseases .

Photochemical Reactions:
Research indicates that this compound can participate in photochemical reactions, which are significant in understanding environmental processes such as the formation of secondary pollutants from volatile organic compounds (VOCs) under sunlight exposure .

Synthesis and Production Challenges

The synthesis of this compound typically involves nitration processes that can yield byproducts like 5-nitrosalicylic acid. Improving the selectivity and yield of 3-NSA during synthesis remains a challenge for researchers aiming for industrial-scale production . Recent advancements focus on optimizing reaction conditions to enhance yields while minimizing unwanted byproducts .

Case Studies

Study Focus Findings
Zhang et al. (2013)Atmospheric contributionEstimated that ~4% of BrC light absorption is due to nitrosalicylic acids, including 3-NSA .
Mohr et al. (2013)Seasonal variationsFound that 3-NSA was predominantly observed in winter, indicating its seasonal production patterns .
ResearchGate Study (2020)Synthesis improvementReported enhanced methods for synthesizing 3-NSA with higher yields and fewer byproducts .

Mechanism of Action

The mechanism of action of 3-Nitrosalicylic acid involves its ability to chelate metal ions, forming stable complexes. This chelation process is crucial in its role as a corrosion inhibitor and in chelation therapy. The nitro group and hydroxyl group on the benzene ring facilitate the binding to metal ions, preventing oxidation and corrosion .

Comparison with Similar Compounds

Physical Properties :

  • Appearance: Yellow crystalline solid.
  • Melting Point: 148°C (anhydrous form).
  • Solubility: Sparingly soluble in water; highly soluble in ethanol, benzene, chloroform, and ether .

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Key Properties of Nitrosalicylic Acid Isomers and Derivatives

Compound Substituent Positions Molecular Weight (g/mol) Key Applications LogK_st (Fe³+)* Solubility in Water (g/L, 25°C)
3-Nitrosalicylic Acid 2-OH, 3-NO₂ 183.12 Corrosion inhibition , MRI contrast agents , synthetic intermediates 14.19 3.8
5-Nitrosalicylic Acid 2-OH, 5-NO₂ 183.12 MALDI matrix , nitrated phenol analysis 14.57 2.1
4-Nitrosalicylic Acid 2-OH, 4-NO₂ 183.12 Limited use in MALDI-MS N/A <1.0
3,5-Dinitrosalicylic Acid 2-OH, 3,5-diNO₂ 228.11 Carbohydrate analysis (DNS assay) 16.32 Insoluble
Sulfosalicylic Acid 2-OH, 5-SO₃H 254.22 Protein precipitation, weak corrosion inhibitor 5.1 (Mg²+) 500

*LogK_st values reflect stability constants for Fe³+ complexes .

Reactivity and Stability

  • Synthetic Utility :

    • 3-NSA is preferred over 5-NSA in multi-step syntheses due to steric and electronic effects. For example, iodide and bromide derivatives of 3-NSA are synthesized in high yields (48% and 30%, respectively) via palladium-catalyzed fluorocarbonylation .
    • 5-NSA forms under peroxynitrite-mediated nitration of salicylaldehyde, while 3-NSA is absent in such reactions , highlighting positional selectivity in nitration pathways.
  • Metal Chelation :

    • 3-NSA exhibits moderate Fe³+ binding (logKst = 14.19), weaker than 3-methylsalicylic acid (logKst = 18.13) but stronger than 5-NSA (logK_st = 14.57) . This property underpins its use in corrosion inhibition for magnesium alloys by suppressing iron re-deposition .
    • 3,5-Dinitrosalicylic Acid shows superior chelation (logK_st = 16.32) due to dual nitro groups .

Solubility and Solvent Interactions

Table 2: Solubility of 3-NSA in Selected Solvents (278.15–323.15 K)

Solvent Solubility (g/L)
Water 3.8
Ethanol 120.5
Acetone 89.7
Toluene 15.2

3-NSA’s low water solubility limits its use in aqueous systems but makes it suitable for organic-phase reactions (e.g., esterifications ).

Industrial Relevance

  • Corrosion Inhibition : Nitro- and dinitro-salicylic acid derivatives outperform unmodified salicylic acid in protecting magnesium alloys (e.g., AZ31, AZ91) by forming stable Fe³+ complexes .
  • Polymer Nanocapsules: 3-NSA is encapsulated in polyaniline nanocapsules for redox-triggered release in self-healing coatings .

Biological Activity

3-Nitrosalicylic acid (3-NSA), a nitro derivative of salicylic acid, has garnered attention in various fields of research due to its unique biological activities and potential applications. This article presents a comprehensive overview of the biological activity of 3-NSA, including its chemical properties, mechanisms of action, and relevant case studies.

This compound has the following chemical characteristics:

  • Chemical Formula : C7_7H5_5NO5_5
  • Molecular Weight : 183.12 g/mol
  • CAS Number : 85-38-1
  • InChI Key : WWWFHFGUOIQNJC-UHFFFAOYSA-N
  • SMILES : C1=CC(=C(C(=C1)N+[O-])O)C(=O)O

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : 3-NSA exhibits significant antioxidant properties. It has been shown to scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial in various biological systems where oxidative damage is a concern.
  • Metal Ion Chelation : The compound can form stable complexes with metal ions, which may play a role in its biological effects. For instance, studies have indicated that 3-NSA can chelate vanadium ions, influencing their stability and reactivity in biological systems .
  • Enzyme Inhibition : Research indicates that 3-NSA may inhibit certain enzymes involved in metabolic processes, contributing to its potential therapeutic effects .

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various pathogens. In vitro studies have shown its effectiveness against bacteria and fungi, suggesting potential applications in pharmaceutical formulations aimed at treating infections.

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties, which can be beneficial in treating conditions characterized by chronic inflammation. Its mechanism involves the modulation of pro-inflammatory cytokines and mediators .

Study on Antioxidant Capacity

A study investigated the antioxidant capacity of this compound compared to other phenolic compounds. The results indicated that 3-NSA effectively reduced oxidative stress markers in cell cultures, supporting its potential use as a dietary antioxidant .

Chelation Studies with Vanadium

In another study focused on metal ion interactions, researchers explored the chelation abilities of this compound with vanadium ions. The findings suggested that the compound could stabilize vanadium in lower oxidation states, which may enhance its bioavailability and therapeutic efficacy .

Data Table: Biological Activities of this compound

Activity TypeDescriptionReference
AntioxidantScavenges free radicals; reduces oxidative stress
AntimicrobialEffective against bacteria and fungi
Anti-inflammatoryModulates cytokine release
Metal Ion ChelationForms complexes with vanadium ions

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 3-nitrosalicylic acid, and how can isomers be separated?

  • Synthesis : 3-NSA is synthesized via nitration of salicylic acid using concentrated sulfuric and nitric acids under controlled conditions (e.g., 210°C and elevated pressure) . This process yields a mixture of 3-nitro and 5-nitro isomers.
  • Separation : Isomers are separated by exploiting solubility differences in their potassium salts. The monopotassium salt of 3-NSA crystallizes first from a neutral solution, while the dipotassium salt of 5-NSA precipitates upon adding excess potassium hydroxide .

Q. What methods are recommended for purifying this compound?

  • Recrystallization is the primary method. 3-NSA is sparingly soluble in cold water but dissolves in ethanol, ether, or chloroform. Repeated crystallization from ethanol yields high-purity (>98%) material .
  • For lab-scale purification, column chromatography using silica gel and a polar mobile phase (e.g., ethyl acetate/hexane) can resolve residual impurities .

Q. Which analytical techniques are essential for characterizing this compound?

  • Spectroscopy : NMR (¹H/¹³C) identifies substitution patterns (e.g., nitro group at C3), while IR confirms functional groups (e.g., -OH stretch at ~3200 cm⁻¹) .
  • Thermal Analysis : DSC and TGA determine melting points (142–150°C for anhydrous form) and decomposition profiles .
  • X-ray Diffraction : XRPD validates crystalline structure and distinguishes between anhydrous and monohydrate forms .

Advanced Research Questions

Q. How can isomer separation efficiency be optimized during 3-NSA synthesis?

  • Adjusting pH during salt formation is critical. For 3-NSA isolation, maintain neutral conditions (pH ~7) to favor monopotassium salt crystallization. For 5-NSA, use strongly basic conditions (pH >12) to precipitate the dipotassium salt .
  • Solvent selection (e.g., aqueous ethanol vs. acetone) enhances phase separation due to differential solubility of isomers .

Q. What electronic and steric effects influence the acidity of this compound compared to its isomers?

  • The nitro group at C3 competes with the carboxyl group for hydrogen bonding with the phenolic -OH, reducing intramolecular stabilization. This increases the carboxyl group’s basicity in the excited state, lowering acidity (pKa* = 0.1 log units) compared to 5-NSA (pKa* = 4.3 log units) .
  • Ground-state dissociation constants also deviate from substituent additivity models due to steric hindrance and resonance effects .

Q. How does this compound behave as a ligand in coordination chemistry?

  • 3-NSA forms stable 1:1 and 1:2 metal-ligand complexes, particularly with transition metals (e.g., Al³⁺, Fe³⁺). The phenolic -OH and carboxylate groups act as bidentate binding sites, confirmed by computational modeling (ΔG values correlate with experimental logβ) .
  • Applications include catalytic systems and sensor development, leveraging its redox-active nitro group .

Q. How can researchers resolve contradictions in reported yields and purity of 3-NSA?

  • Discrepancies arise from reaction conditions (e.g., temperature, nitration time) and analytical validation. For example, Meldrum et al. reported 22.5% 3-NSA yield from 100 g salicylic acid, but modern protocols using HPLC or GC-MS for quantification show improved accuracy .
  • Validate purity via orthogonal methods: elemental analysis (C, H, N), mass spectrometry (m/z 183.0168), and chromatographic retention times .

Q. What role does intramolecular hydrogen bonding play in the photophysical properties of this compound?

  • In the excited state, hydrogen bonding between the phenolic -OH and carboxylate stabilizes the singly ionized anion, reducing acidity. However, the nitro group’s electron-withdrawing effect counteracts this, leading to anomalous ApKa values compared to non-nitrated salicylates .
  • Methylation of the carboxyl group (e.g., methyl ester) eliminates this effect, as seen in methyl 3-nitrosalicylate’s higher ApKa (4.3 log units) .

Q. Methodological Tables

Table 1: Key Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight183.12 g/mol
Melting Point (Anhydrous)148–150°C
LogP1.52
pKa (Ground State)~2.8 (carboxyl), ~8.1 (phenol)
SolubilityEthanol > Chloroform > Water

Table 2: Comparison of 3-NSA and 5-NSA Isomers

PropertyThis compound5-Nitrosalicylic AcidReference
Melting Point148–150°C228°C
pKa* (Excited State)0.1 log units4.3 log units
Preferred SolventEthanolHot Water

Properties

IUPAC Name

2-hydroxy-3-nitrobenzoic acid
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InChI

InChI=1S/C7H5NO5/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WWWFHFGUOIQNJC-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H5NO5
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DSSTOX Substance ID

DTXSID80234048
Record name 3-Nitrosalicylic acid
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Molecular Weight

183.12 g/mol
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CAS No.

85-38-1
Record name 3-Nitrosalicylic acid
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Record name 3-Nitrosalicylic acid
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Record name 2-Hydroxy-3-nitrobenzoic acid
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Synthesis routes and methods

Procedure details

To a stirred suspension of salicylic acid (0.69 g, 5 mmol) in dichloromethane (10 mL) at room temperature was added tetrabutylammoniumhydrogen sulphate (0.085 g, 5 mol %) followed by isopropyl nitrate (1.31 g, 12.5 mmol). Sulphuric acid (96%, 0.69 mL) was then added dropwise to the mixture which was allowed to stir at room temperature for thirty minutes (became a yellow solution, followed by formation of a yellow precipitate) and then poured onto water (50 mL). The yellow precipitate was filtered off and then triturated with water (10 mL). The insoluble material was filtered off and dried to afford yellow crystals, (0.42 g, 46%) of m.p. 121–122° C. identified by NMR as the title compound (lit. m.p. 123° C., Merck Index No. 6553). The mother liqours were concentrated on a rotary evaporator (60° C., water aspirator pressure) and recrystallised from a dichloromethane/petroleum ether mixture to give yellow/orange crystals (0.35 g, 39%) of m.p. 226–228° C., identified by NMR as 2-hydroxy-5-nitrobenzoic acid (5-nitrosalicylic acid) (lit. m.p. 228–230° C., Merck Index No. 6554). (85% combined yield, Ortho:Para selectivity, 1.2:1)
Quantity
0.69 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.31 g
Type
reactant
Reaction Step Two
Quantity
0.69 mL
Type
reactant
Reaction Step Three
Quantity
0.085 g
Type
catalyst
Reaction Step Four

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